3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3OS/c1-28-20-13-9-17(10-14-20)22-15-21(16-7-11-18(24)12-8-16)26-27(22)23(29)25-19-5-3-2-4-6-19/h2-14,22H,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKYFHULMBELKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits significant biological activity, particularly in the context of anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.39 g/mol. The structure features a pyrazole ring substituted with bromophenyl and methoxyphenyl groups, contributing to its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including the target compound, demonstrate notable anticancer properties. The following table summarizes the structure-activity relationship (SAR) observed in various studies:
| Compound Structure | Substituents | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | 4-Bromophenyl | 0.021 | Gastric Cancer (NUGC) |
| Compound B | 4-Chlorophenyl | 0.028 | Liver Cancer (HA22T) |
| Target Compound | 4-Bromophenyl, 4-Methoxyphenyl | TBD | TBD |
Case Studies
- Gastric Cancer Study : In a study evaluating various pyrazole derivatives, the compound with a 4-bromophenyl substitution exhibited an IC50 value of 0.021 µM , indicating potent cytotoxicity against gastric cancer cell lines (NUGC) .
- Liver Cancer Evaluation : Another study highlighted that compounds similar to the target compound showed significant activity against liver cancer cell lines, with IC50 values ranging from 0.028 µM to higher values depending on the substituents .
The mechanism by which this compound exerts its anticancer effects is hypothesized to involve:
- Inhibition of Cell Proliferation : The presence of halogenated phenyl groups enhances the electron-withdrawing capacity, which may interfere with cellular signaling pathways involved in proliferation.
- Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .
Additional Biological Activities
Beyond anticancer properties, preliminary studies indicate potential activities against other biological targets:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
- Anti-inflammatory Effects : The structural motifs present in pyrazole compounds may also confer anti-inflammatory properties, although specific data for the target compound remains limited.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
The target compound’s structural analogs differ primarily in substituent groups on the aryl rings and the N-position. Key comparisons include:
- Electron-Withdrawing vs.
- N-Substituent Effects : The N-phenyl group in the target compound introduces steric hindrance compared to N-methyl or N-allyl analogs, which may affect pharmacokinetics and target selectivity .
Monoamine Oxidase (MAO) Inhibition
- The N-methyl analog () exhibits potent MAO-A inhibition (IC₅₀ = 1.0 × 10⁻³ µM), attributed to fluorine’s electronegativity and the compact N-methyl group fitting the enzyme’s active site .
- In contrast, the target compound’s N-phenyl substitution may reduce MAO-A affinity due to steric clashes, though its bromine and methoxy groups could favor interactions with hydrophobic pockets .
Anticancer and Cytotoxic Activity
- A bromo-thiophenyl analog () showed cytotoxicity (IC₅₀ = 22.46% yield), with IR data confirming C=S and C=N vibrations critical for DNA intercalation . The target compound’s bromophenyl and methoxyphenyl groups may similarly stabilize interactions with cancer cell targets.
Anxiolytic and Antidepressant Effects
Key Research Findings and Implications
Substituent Position Matters : Para-substituted halogens (Br, F) enhance bioactivity compared to ortho or meta positions ().
N-Substituent Flexibility : N-Allyl and N-methyl groups improve MAO selectivity, while N-phenyl may favor anticancer applications due to increased hydrophobicity .
Methoxy vs. Halogen Trade-offs : Methoxy groups improve solubility but reduce electrophilicity, whereas halogens enhance target binding but may increase toxicity .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?
The compound is typically synthesized via a multi-step process involving:
Condensation Reactions : Reacting α,β-unsaturated ketones (e.g., chalcones derived from 4-bromophenyl and 4-methoxyphenyl groups) with thiosemicarbazide under acidic or basic conditions to form pyrazoline intermediates .
Cyclization : Microwave-assisted or reflux methods are employed to enhance reaction efficiency and yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures is used to isolate the final product .
Key Characterization : Confirmation via , , and FTIR to verify the pyrazoline backbone and substituents. X-ray crystallography (e.g., SHELXL refinement) provides definitive structural validation .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines unit cell parameters (e.g., triclinic P1 space group, a = 6.9153 Å, b = 9.5122 Å) and quantifies bond angles/distortions .
Advanced: How can conformational analysis resolve discrepancies in bioactivity data for this compound?
Contradictions in biological activity (e.g., MAO-A vs. MAO-B selectivity) may arise from conformational flexibility of the pyrazoline ring. Methodological Solutions :
Cremer-Pople Puckering Parameters : Calculate ring puckering amplitude () and phase angle () to map non-planar distortions affecting receptor binding .
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., MAO-A’s FAD-binding pocket). Adjust substituents (e.g., 4-methoxyphenyl) to optimize steric and electronic complementarity .
Dynamic Simulations : MD simulations (AMBER/CHARMM) assess stability of bioactive conformers under physiological conditions .
Advanced: What strategies optimize crystallographic refinement for low-quality diffraction data?
For poorly diffracting crystals (e.g., twinned or high-disorder structures):
SHELX Suite : Use SHELXD for phase problem resolution via dual-space recycling and SHELXL for anisotropic displacement parameter (ADP) refinement. Apply TWIN/BASF commands for twinned data .
Data Filtering : Exclude weak reflections (I/σ(I) < 2) and apply empirical absorption corrections (SADABS) .
Validation Tools : Check for overfitting using R and validate geometry with PLATON/CHECKCIF .
Advanced: How do substituent modifications influence pharmacological selectivity (e.g., MAO-A vs. MAO-B inhibition)?
Substituents at the 3- and 5-positions modulate selectivity:
- Electron-Withdrawing Groups (e.g., 4-bromophenyl): Enhance MAO-A inhibition (IC ~0.8 µM) by stabilizing π-π stacking with Tyr 407 in the active site .
- Bulky Groups (e.g., 2-naphthyl): Favor MAO-B binding via hydrophobic interactions with Ile 199 and Tyr 326.
Methodology : - SAR Studies : Synthesize analogs with halogens, alkyl, or methoxy groups and assay using fluorometric MAO-Glo kits .
- Crystallographic Overlays : Compare ligand-enzyme complexes (e.g., PDB 2BXR for MAO-A) to identify critical binding motifs .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
- Solvent Systems : Ethanol/water (3:1) or DCM/hexane mixtures yield high-purity crystals suitable for XRD .
- Temperature : Slow cooling from 60°C to room temperature minimizes disorder.
- Crystal Quality : Use seeding techniques or vapor diffusion (e.g., ether diffusion into DCM solution) for large, defect-free crystals .
Advanced: How can computational methods predict synthetic feasibility of novel analogs?
- Retrosynthetic Analysis : Tools like ChemAxon or Synthia propose routes based on known pyrazoline syntheses (e.g., thiosemicarbazide cyclization) .
- DFT Calculations : Gaussian 09 assesses reaction thermodynamics (ΔG‡ for cyclization steps) and predicts regioselectivity .
- Machine Learning : Train models on existing reaction databases (Reaxys) to prioritize high-yield pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
